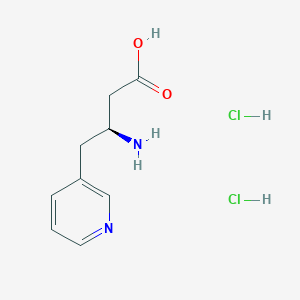

(S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride

Description

Properties

IUPAC Name |

(3S)-3-amino-4-pyridin-3-ylbutanoic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.2ClH/c10-8(5-9(12)13)4-7-2-1-3-11-6-7;;/h1-3,6,8H,4-5,10H2,(H,12,13);2*1H/t8-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOYZJLGIWVGPRK-JZGIKJSDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(CC(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CN=C1)C[C@@H](CC(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10375852 | |

| Record name | (3S)-3-Amino-4-(pyridin-3-yl)butanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

270063-59-7 | |

| Record name | (3S)-3-Amino-4-(pyridin-3-yl)butanoic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10375852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Chiral Resolution via Diastereomeric Salt Formation

One well-documented approach to obtain the (S)-enantiomer involves the resolution of racemic 3-aminopiperidine derivatives through diastereomeric salt formation with chiral acids such as dibenzoyl-(D)-tartaric acid. This method is outlined in patent literature focusing on related aminopyridine derivatives.

-

- Neutralization of racemic 3-aminopiperidine dihydrochloride using bases like sodium hydroxide or potassium carbonate.

- Formation of diastereomeric salts by reaction with chiral acids (e.g., dibenzoyl-(D)-tartaric acid).

- Purification by recrystallization or selective precipitation to enhance diastereomeric purity.

- Acid exchange with hydrochloric acid in isopropyl alcohol/water to obtain the dihydrochloride salt with improved chiral purity.

-

- Acid exchange typically uses 2 to 5 molar equivalents of hydrochloric acid.

- Alcohol solvents such as methanol are employed in volumes ranging from 10 to 30 times the weight of the salt.

- Reaction times for purity upgrade range from 0.5 to 48 hours, often optimized between 1 to 24 hours.

-

- Suitable bases: sodium hydroxide, potassium hydroxide, sodium carbonate, potassium carbonate.

- Chiral acids for salt formation: dibenzoyl-(D)-tartaric acid.

- Hydrochloric acid for salt formation and acid exchange.

This approach is effective in enhancing the enantiomeric excess and obtaining the (S)-enantiomer in high purity.

Asymmetric Hydrogenation of N-Acetyl Precursors

Another method involves the hydrogenation of N-acetyl-3-aminopyridine derivatives to yield the chiral amino acid intermediate, which is subsequently converted to the dihydrochloride salt.

-

- In situ formation of N-acetyl-3-aminopyridine from 3-aminopyridine.

- Catalytic hydrogenation using palladium on carbon or other supported palladium catalysts to reduce the pyridine ring to the piperidine ring.

- Acidic hydrolysis to remove the acetyl protecting group.

- Azeotropic drying with ethanol to isolate the racemic 3-aminopiperidine acetate salt.

- Subsequent chiral resolution as described above.

-

- Palladium on carbon (Pd/C).

- Other supports such as calcium carbonate, titania, or zirconia may be employed.

-

- Hydrogenation is performed under controlled pressure and temperature optimized for selective reduction.

- Hydrolysis is carried out under acidic conditions to remove acetyl groups.

This method allows for the preparation of the amino acid backbone with controlled stereochemistry, especially when combined with chiral resolution steps.

Data Table Summarizing Key Preparation Parameters

| Preparation Step | Reagents / Catalysts | Solvent / Conditions | Notes |

|---|---|---|---|

| Neutralization of racemic salt | NaOH, KOH, Na2CO3, K2CO3 | Aqueous solution | Molar equivalents: 1.0–4.0 |

| Formation of diastereomeric salt | Dibenzoyl-(D)-tartaric acid | Methanol (10–30 v/w) | Reaction time: 0.5–48 hours |

| Acid exchange to dihydrochloride salt | HCl (2–5 molar equivalents) | Isopropyl alcohol/water | Enhances chiral purity |

| Hydrogenation of N-acetyl precursor | Pd/C catalyst | Hydrogen gas, room temperature to mild | Supports: carbon, CaCO3, TiO2, ZrO2 |

| Hydrolysis of acetyl group | Acidic conditions | Ethanol azeotropic drying | Converts to free amine |

| Purification | Silica-gel chromatography, recrystallization | Organic solvents (ethyl acetate, hexane) | Optional depending on purity requirements |

Scientific Research Applications

Medicinal Chemistry

The compound is primarily explored for its role as a lead compound in drug discovery, particularly for neurological disorders. Its structure allows it to interact with neurotransmitter systems, making it a candidate for developing treatments for conditions such as anxiety, depression, and neurodegenerative diseases.

Biological Studies

Research has demonstrated that this compound exhibits significant biological activity:

- Neuroprotective Effects : Studies have shown that it can protect neuronal cells from excitotoxicity induced by glutamate, suggesting its potential in treating neurodegenerative diseases.

- Antioxidant Properties : The compound has been investigated for its ability to scavenge free radicals, which could contribute to its neuroprotective effects .

Pharmaceutical Development

(S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride is utilized in the synthesis of various pharmaceutical agents:

- Drug Intermediates : It serves as an intermediate in the synthesis of more complex molecules that have therapeutic applications against various diseases, including cancer and viral infections .

- HIV Protease Inhibitors : The compound's derivatives have been explored as potential inhibitors of HIV protease, which is crucial for viral replication .

Case Studies and Research Findings

Several studies document the applications and efficacy of this compound:

Industrial Applications

Beyond medicinal uses, this compound finds applications in the development of new materials and chemical processes due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate biological pathways by binding to active sites or allosteric sites, thereby influencing the activity of the target proteins. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Mechanistic Insights

- Receptor Specificity: Pyridin-3-yl derivatives exhibit higher selectivity for ionotropic glutamate receptors compared to pyridin-4-yl analogues, which may target GABAergic pathways .

- Metabolic Stability: Butanoic acid derivatives with halogen or cyano substituents demonstrate prolonged half-lives in vivo compared to unsubstituted phenyl analogues .

- Stereochemical Influence: (S)-enantiomers of β-amino acids generally outperform (R)-forms in therapeutic contexts due to better alignment with chiral biological targets .

Biological Activity

(S)-3-Amino-4-(pyridin-3-yl)butanoic acid dihydrochloride is a chiral compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C10H13Cl2N2O2

- Molecular Weight : Approximately 253.12 g/mol

- Structure : The compound features an amino group, a carboxylic acid group, and a pyridine ring, which contribute to its biological activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The amino and pyridinyl groups enable it to bind effectively to these targets, modulating their activity and influencing various cellular pathways.

Biological Activities

-

Neuropharmacological Effects :

- The compound has been studied for its potential influence on neurotransmitter systems, particularly GABAergic pathways. It may enhance GABA receptor activity, suggesting potential anxiolytic effects.

- Research indicates that it might also modulate serotonin levels by inhibiting enzymes involved in serotonin uptake, leading to increased synaptic levels of this neurotransmitter .

- Enzyme Inhibition :

- Neuroprotective Properties :

Summary of Biological Activities

| Study Focus | Key Findings |

|---|---|

| Neurotransmitter Modulation | Demonstrated effects on GABA receptor activity; potential anxiolytic effects. |

| Enzyme Interaction | Identified as an inhibitor of serotonin uptake enzymes; enhances serotonin levels. |

| Neuroprotective Effects | Modulates kynurenine pathway; potential implications for neuroprotection. |

Case Studies

-

Neurotransmitter Modulation :

- A study demonstrated that this compound significantly increased GABAergic transmission in animal models, suggesting its potential as a therapeutic agent for anxiety disorders.

- DPP-IV Inhibition :

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Aminobutyric Acid | Simple amino acid structure | Involved in GABAergic neurotransmission |

| 3-Pyridylacetic Acid | Contains pyridine and acetic acid | Exhibits anti-inflammatory properties |

| (R)-3-Amino-4-(pyridin-3-yl)butanoic Acid Dihydrochloride | Chiral variant with different stereochemistry | Potentially different biological activities |

Q & A

Q. Design an experiment to enhance GABA receptor affinity while retaining aqueous solubility.

- Approach :

Structural modifications : Introduce para-fluoro or methyl groups to the pyridinyl ring to enhance lipophilicity without compromising solubility .

Synthesis : Microwave-assisted Suzuki coupling (100°C, 20 min) for regioselective functionalization .

Q. Testing :

- SPR biosensor assays for real-time binding kinetics (k/k).

- Solubility : Shake-flask method in PBS (pH 7.4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.